Butopamine hydrochloride

Description

BenchChem offers high-quality Butopamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butopamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

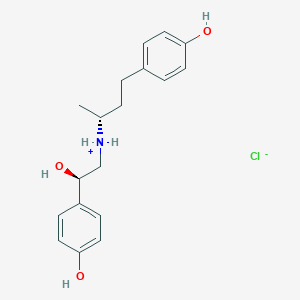

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-WJKBNZMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225447 | |

| Record name | Butopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74432-68-1 | |

| Record name | Butopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Butopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine (B1668108) hydrochloride is a sympathomimetic agent of the phenethylamine (B48288) family, developed and investigated for its potential as a positive inotropic agent in the management of heart failure.[1] As a β-adrenergic receptor agonist, it shares structural similarities with dobutamine (B195870) and is the (R,R)-enantiomer of ractopamine.[1] Notably, butopamine is not a catecholamine, rendering it resistant to metabolism by catechol-O-methyltransferase (COMT), and unlike dobutamine, it demonstrates oral activity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of butopamine, with a focus on its mechanism of action and the downstream signaling pathways it modulates.

Discovery and Development

Butopamine, also known by its developmental code name LY-131126, was investigated for its therapeutic potential in heart failure.[1] Its development was part of a broader effort to identify orally active, positive inotropic agents that could offer an advantage over intravenously administered drugs like dobutamine. While preclinical studies in animal models, such as dogs, demonstrated its inotropic effects both intravenously and orally, butopamine was never commercially marketed for the treatment of heart failure.[1]

Synthesis of Butopamine Hydrochloride

The synthesis of butopamine hydrochloride is typically achieved through a reductive amination process. This common synthetic route involves the reaction of a ketone with an amine in the presence of a reducing agent.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol |

| Molecular Formula | C₁₈H₂₃NO₃ |

| Molar Mass | 301.386 g/mol |

| CAS Number | 66734-12-1 |

| Synonyms | LY-131126, (R,R)-Ractopamine |

Experimental Protocol: Synthesis of Butopamine Hydrochloride

This protocol outlines a representative laboratory-scale synthesis of butopamine hydrochloride via reductive amination.

Materials:

-

4-(p-Hydroxyphenyl)-2-butanone

-

p-Hydroxyphenylethanolamine

-

Palladium on carbon (Pd/C, 5%)

-

Ethanol

-

Hydrogen gas

-

Concentrated Hydrochloric Acid

-

Ice-cold water

-

Sodium hydroxide

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-(p-hydroxyphenyl)-2-butanone and p-hydroxyphenylethanolamine in ethanol.

-

Catalyst Addition: To the solution, add a catalytic amount of 5% palladium on carbon.[2]

-

Hydrogenation: Stir the reaction mixture at 60°C under a hydrogen atmosphere at a pressure of 55 psi for 16 hours.[2] The reaction should be monitored for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up:

-

Upon completion, cool the reaction mixture and carefully filter it to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to obtain an aqueous mixture. .

-

Wash the concentrated mixture with dichloromethane to remove any nonpolar organic impurities.[2]

-

-

Acidification and Precipitation:

-

Isolation and Purification:

-

Free Base Formation (Optional): To obtain the butopamine free base, the hydrochloride salt can be treated with a solution of sodium hydroxide.[2]

Pharmacology and Mechanism of Action

Butopamine functions as a β-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to its observed physiological effects, namely positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart.[1]

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of butopamine for β1 and β2 adrenergic receptor subtypes are not extensively available in the public literature. However, clinical studies have provided valuable in-vivo data on its hemodynamic effects in patients with congestive heart failure.

Table 1: Hemodynamic Effects of Intravenous Butopamine in Patients with Congestive Heart Failure

| Dose (mcg/kg/min) | Change in Cardiac Index | Change in Stroke Volume Index | Change in Heart Rate |

| ≥ 0.04 | - | - | - |

| ≥ 0.06 | Increased | Increased | Increased |

| ≥ 0.08 | Further increase (primarily due to heart rate) | Plateaued | Increased |

Data adapted from a study on eight patients with congestive heart failure.

The study noted that for equivalent increases in cardiac output, butopamine tends to increase heart rate more than dobutamine.

Signaling Pathway

The activation of β-adrenergic receptors by butopamine triggers a well-defined intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: Butopamine binds to the β-adrenergic receptor, causing a conformational change that activates the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[2]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[2]

-

Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins within cardiomyocytes, leading to the cellular response. Key PKA substrates that mediate the inotropic and chronotropic effects include:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing contractility.

-

Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and enhanced relaxation, as well as greater calcium release in subsequent contractions.

-

Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, which contributes to faster relaxation (lusitropy).

-

Ryanodine Receptors: PKA-mediated phosphorylation can increase the open probability of these channels, contributing to increased calcium release from the sarcoplasmic reticulum.

-

Conclusion

Butopamine hydrochloride is a β-adrenergic agonist with positive inotropic and chronotropic effects that was investigated for the treatment of heart failure. Its chemical synthesis is readily achievable through established methods such as reductive amination. The mechanism of action follows the canonical β-adrenergic signaling pathway, leading to the activation of PKA and the phosphorylation of key calcium-handling proteins in cardiomyocytes. Although it did not proceed to market, the study of butopamine has contributed to the understanding of structure-activity relationships of β-adrenergic agonists and the broader field of cardiac pharmacology. Further research to fully characterize its receptor binding profile and functional potency could provide additional insights for the development of novel cardiac therapies.

References

Butopamine hydrochloride IUPAC name and CAS number verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Butopamine hydrochloride, a selective beta-1 adrenergic agonist. It includes verified chemical identifiers, a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol hydrochloride |

| CAS Number | 74432-68-1[1][2][3] |

| Chemical Formula | C₁₈H₂₄ClNO₃ |

| Molecular Weight | 337.84 g/mol |

| Synonyms | Butopamine HCl, LY-131126 |

Mechanism of Action

Butopamine hydrochloride is a direct-acting sympathomimetic amine with primary activity as a selective agonist for β1-adrenergic receptors. Its mechanism of action is centered on the stimulation of these receptors, which are predominantly located in cardiac tissue.

Upon binding to β1-adrenergic receptors, Butopamine initiates a signaling cascade that results in increased cardiac contractility (positive inotropic effect) and heart rate (positive chronotropic effect). This cascade is mediated by the Gs alpha subunit of the G protein-coupled receptor, which activates adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to an influx of calcium ions into the cardiac muscle cells and enhanced contractility.

Quantitative Data

The following tables summarize the hemodynamic effects of intravenous Butopamine hydrochloride administration from a key clinical study in patients with congestive heart failure.

Table 1: Hemodynamic Effects of Butopamine in Patients with Congestive Heart Failure

| Parameter | Control | Butopamine (0.06 µg/kg/min) | Butopamine (0.10 µg/kg/min) | Butopamine (0.17 µg/kg/min) |

| Heart Rate (beats/min) | 85 ± 5 | 92 ± 6 | 100 ± 7 | 108 ± 8 |

| Cardiac Index (L/min/m²) | 2.1 ± 0.2 | 2.6 ± 0.3 | 3.1 ± 0.4 | 3.5 ± 0.5 |

| Stroke Volume Index (mL/beat/m²) | 25 ± 3 | 28 ± 4 | 31 ± 4 | 32 ± 4 |

| Mean Arterial Pressure (mmHg) | 80 ± 4 | 83 ± 4 | 85 ± 5 | 86 ± 5 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 22 ± 3 | 20 ± 3 | 18 ± 3 | 17 ± 3 |

| Data are presented as mean ± standard error of the mean. |

Experimental Protocols

Chemical Synthesis of Butopamine Hydrochloride

A common synthetic route to Butopamine involves the reductive amination of a ketone precursor. The following is a representative protocol:

-

Reaction Setup: A solution of 4-(4-hydroxyphenyl)butan-2-one and (R)-2-amino-1-(4-hydroxyphenyl)ethanol in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.

-

Reductive Amination: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the mixture. The reaction is stirred at room temperature for a specified period (typically 12-24 hours) to allow for the formation of the secondary amine.

-

Workup: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or brine.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the free base of Butopamine.

-

Salt Formation: The purified Butopamine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of Butopamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

In Vivo Hemodynamic Assessment in Humans

The following protocol outlines a typical methodology for assessing the hemodynamic effects of Butopamine in a clinical setting.

-

Subject Preparation: Subjects are placed in a supine position, and baseline hemodynamic measurements are obtained. A Swan-Ganz thermodilution catheter is inserted into the pulmonary artery for the measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous monitoring of systemic blood pressure.

-

Drug Administration: Butopamine hydrochloride is administered intravenously via a controlled infusion pump. The infusion is typically started at a low dose and escalated in a stepwise manner at predetermined intervals to establish a dose-response relationship.

-

Data Collection: Hemodynamic parameters, including heart rate, systemic arterial pressure, pulmonary arterial pressure, pulmonary capillary wedge pressure, and cardiac output, are recorded at baseline and at the end of each infusion period.

-

Calculations: Derived hemodynamic parameters, such as cardiac index, stroke volume index, systemic vascular resistance, and pulmonary vascular resistance, are calculated using standard formulas.

-

Data Analysis: Statistical analysis is performed to compare hemodynamic parameters at each dose level with baseline values to determine the significance of the observed effects.

References

Elucidation of the Molecular Structure of Butopamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine hydrochloride, a notable sympathomimetic agent, has been a subject of interest for its selective β-adrenergic agonist activity. This technical guide provides a comprehensive elucidation of its molecular structure, drawing from foundational chemical principles and analytical methodologies. This document details the physicochemical properties, a representative synthetic pathway, and the mechanism of action of Butopamine hydrochloride, presenting data in a structured format for clarity and comparative analysis. While specific experimental spectral data for Butopamine hydrochloride is not widely available in the public domain, this guide leverages data from closely related compounds and established analytical principles to provide a thorough understanding of its molecular characteristics.

Physicochemical and Structural Properties

Butopamine hydrochloride is the hydrochloride salt of Butopamine, which is the (R,R)-stereoisomer of Ractopamine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄ClNO₃ | [1][2] |

| Molar Mass | 337.84 g/mol | [1] |

| IUPAC Name | 4-((R)-1-Hydroxy-2-(((R)-4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenol hydrochloride | [3] |

| CAS Number | 74432-68-1 | [2] |

| Synonyms | LY-131126 hydrochloride, (R,R)-Ractopamine hydrochloride | [4][5] |

| Melting Point | 176-176.5 °C (dec.) | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol (B129727) | [2] |

Crystallographic Analysis

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 38.5871(49) Å |

| b = 10.7691(3) Å | |

| c = 8.4003(2) Å | |

| Volume | 3490.75(41) ų |

| Z | 8 |

Spectroscopic Characterization

While specific, publicly available ¹H NMR, ¹³C NMR, and mass spectra for Butopamine hydrochloride are scarce, the expected spectral characteristics can be inferred from its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex, exhibiting signals corresponding to the aromatic protons of the two phenol (B47542) rings, methine protons of the chiral centers, methylene (B1212753) protons of the butyl chain and the ethylamino bridge, and the methyl protons. The hydroxyl and amine protons would likely show broad signals, and their chemical shifts could be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for each of the 18 carbon atoms in the molecule, reflecting their different chemical environments. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the butyl and ethylamino groups would appear in the upfield region. The carbons bearing hydroxyl and amino groups would have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum of Butopamine hydrochloride would be expected to show a molecular ion peak corresponding to the free base (C₁₈H₂₃NO₃) at m/z 301.4. Fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the nitrogen atom and the hydroxyl groups, as well as loss of water from the molecular ion.

Synthesis of Butopamine Hydrochloride

A representative synthesis of Butopamine involves the reductive amination of a ketone precursor with an appropriate amino alcohol, followed by conversion to the hydrochloride salt.

Experimental Protocol: Representative Synthesis

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-hydroxyphenyl)-2-{[1-methyl-3-(4-hydroxyphenyl)propyl]amino}ethanone (ketone precursor) and (R)-2-amino-1-(4-hydroxyphenyl)ethanol in a protic solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., 50-60 psi) and stir at a slightly elevated temperature (e.g., 50-60 °C) for a sufficient period (e.g., 12-18 hours) to ensure complete reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol (B130326) or diethyl ether) to precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield Butopamine hydrochloride.

Mechanism of Action and Signaling Pathway

Butopamine hydrochloride exerts its pharmacological effects as a selective β-adrenergic receptor agonist. Its primary mechanism of action involves the activation of a G-protein coupled receptor (GPCR) signaling cascade in target cells, particularly cardiomyocytes.

Upon binding to β-adrenergic receptors, Butopamine induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream target proteins within the cardiomyocyte, leading to an increased inotropic (contractility) and chronotropic (heart rate) effect. Key downstream targets of PKA in this pathway include:

-

L-type Calcium Channels: Phosphorylation increases the influx of calcium ions into the cell, which is a primary trigger for muscle contraction.

-

Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing the reuptake of calcium into the sarcoplasmic reticulum. This leads to faster relaxation and a greater calcium load for subsequent contractions.

-

Troponin I: Phosphorylation of this myofilament protein decreases the sensitivity of the contractile apparatus to calcium, which contributes to faster relaxation.

Conclusion

The molecular structure of Butopamine hydrochloride is well-defined by its chemical formula, IUPAC name, and stereochemistry. While specific experimental spectral data remains largely proprietary, a comprehensive understanding of its structure and function can be achieved through the analysis of its physicochemical properties, a representative synthetic route, and its well-characterized mechanism of action as a β-adrenergic agonist. This guide provides a foundational resource for professionals in the fields of medicinal chemistry and pharmacology, offering a detailed overview of the key molecular aspects of Butopamine hydrochloride. Further research and the public release of detailed analytical data would be beneficial for a more complete structural elucidation.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Butopamine Hydrochloride: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine (B1668108) hydrochloride is a synthetic sympathomimetic agent and a direct-acting beta-adrenergic agonist. Structurally analogous to dobutamine (B195870), it was investigated for its positive inotropic effects in the management of congestive heart failure. This technical guide provides an in-depth exploration of butopamine's mechanism of action, focusing on its interaction with beta-adrenergic receptors and the subsequent intracellular signaling cascades. Due to the limited availability of specific quantitative data for butopamine in publicly accessible literature, this guide utilizes data from its close structural and functional analogue, dobutamine, to provide a comparative and contextual framework. Detailed experimental protocols for characterizing beta-adrenergic agonists are also provided, alongside visualizations of key pathways and workflows to support further research and development in this area.

Introduction to Butopamine and Beta-Adrenergic Signaling

Butopamine is a phenethylamine (B48288) derivative developed for its cardiotonic properties.[1] Like other beta-agonists, its primary mechanism of action involves the stimulation of beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[2] These receptors are integral to the sympathetic nervous system's regulation of cardiovascular and pulmonary function.

There are three main subtypes of beta-adrenergic receptors:

-

β1-Adrenergic Receptors: Predominantly located in the heart, activation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), conduction velocity (dromotropy), and relaxation (lusitropy).[3][4]

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[4]

-

β3-Adrenergic Receptors: Mainly located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis.[4]

Butopamine's therapeutic potential as a cardiac stimulant stems from its action as an agonist at these receptors, particularly the β1 subtype.

The Core Mechanism: Gs Protein-cAMP Signaling Pathway

The binding of butopamine to a beta-adrenergic receptor initiates a well-defined signaling cascade. Beta-adrenergic receptors are coupled to a stimulatory G protein, known as Gs.[5][6][7] The activation of this pathway leads to a significant amplification of the initial signal through the generation of a second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

The key steps in this pathway are as follows:

-

Agonist Binding: Butopamine binds to the extracellular domain of the beta-adrenergic receptor, inducing a conformational change in the receptor.[7]

-

Gs Protein Activation: This conformational change allows the receptor to interact with and activate the heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).[7]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates the enzyme adenylyl cyclase.[7][8]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[7][9]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[2][4]

-

Phosphorylation of Target Proteins: PKA then phosphorylates a variety of downstream target proteins in cardiac myocytes, including L-type calcium channels and phospholamban. This phosphorylation leads to an increase in intracellular calcium levels and enhanced myocardial contractility.[3]

This signaling cascade is the fundamental mechanism by which butopamine exerts its positive inotropic effects on the heart.

Quantitative Pharmacology: Receptor Selectivity and Potency

A critical aspect of a beta-adrenergic agonist's profile is its selectivity for β1 versus β2 receptors. High β1 selectivity is desirable for a cardiac stimulant to minimize off-target effects such as vasodilation (β2-mediated).

Table 1: Binding Affinity of Dobutamine at Beta-Adrenergic Receptors

| Tissue Source | Predominant Receptor Subtype | Radioligand | Dobutamine Ki (μM) | Reference |

| Rat Heart | β1 | [3H]dihydroalprenolol | 2.5 | [10] |

| Rat Lung | β2 | [3H]dihydroalprenolol | 25.4 | [10] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The data indicates that dobutamine has an approximately 10-fold higher affinity for β1 receptors compared to β2 receptors, demonstrating its β1-selective nature.

Table 2: Functional Potency of Dobutamine

| Assay | Tissue/Cell System | Measured Effect | Dobutamine EC50 (μM) | Reference |

| L-type Ca2+ Current | Frog Ventricular Myocytes | Increase in ICa | 2.40 | |

| cAMP Production | Human Lymphocytes | Increase in cAMP | Very low levels generated | [8] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.

The functional data aligns with dobutamine's primary action on the heart (a β1-mediated effect) and its weaker effect on β2 receptors, as evidenced by the low cAMP generation in lymphocytes, a model for β2-adrenoceptor function.[8]

Experimental Protocols for Characterization

The determination of a beta-adrenergic agonist's binding affinity and functional potency is achieved through standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (like butopamine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of butopamine for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing either β1 (e.g., rat heart) or β2 (e.g., rat lung) adrenergic receptors.

-

Radioligand: A high-affinity beta-adrenergic antagonist, such as [3H]dihydroalprenolol (DHA).

-

Test compound: Butopamine hydrochloride.

-

Non-specific binding control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissue rich in the target receptor in a cold lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-labeled antagonist.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of butopamine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the butopamine concentration.

-

Determine the IC50 (the concentration of butopamine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This is a cell-based functional assay to measure the ability of an agonist to stimulate the production of the second messenger cAMP, thus determining its functional potency (EC50).

Objective: To determine the EC50 of butopamine for stimulating cAMP production in cells expressing β1 or β2-adrenergic receptors.

Materials:

-

Whole cells expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with the human β1 or β2 receptor gene).

-

Test compound: Butopamine hydrochloride.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

-

Cell Culture and Plating: Culture the cells expressing the target receptor and seed them into a 96-well plate. Allow the cells to adhere overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of butopamine to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production. Include a control with a known full agonist (e.g., isoproterenol) to determine the maximal response.

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using the chosen detection method.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the butopamine concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 value (the concentration of butopamine that produces 50% of the maximal response).

-

Conclusion

Butopamine hydrochloride functions as a beta-adrenergic agonist, primarily targeting β1 receptors in the heart to produce a positive inotropic effect. Its mechanism of action is centered on the activation of the Gs protein-adenylyl cyclase-cAMP signaling pathway, a cornerstone of sympathetic nervous system function. While specific quantitative pharmacological data for butopamine remains elusive in the literature, the analysis of its close analogue, dobutamine, reveals a profile of a β1-selective agonist. The experimental protocols detailed in this guide provide a robust framework for the future characterization of butopamine and other novel beta-adrenergic agonists, which is essential for the advancement of cardiovascular drug discovery and development.

References

- 1. Beta-adrenoceptor selectivity of dobutamine: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. litfl.com [litfl.com]

- 4. droracle.ai [droracle.ai]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Butopamine Hydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Butopamine (B1668108) hydrochloride is a sympathomimetic agent belonging to the phenethylamine (B48288) family, developed as a positive inotrope for the potential treatment of heart failure.[1] Though structurally similar to dobutamine (B195870), it possesses unique characteristics, including oral activity.[1] As a β-adrenergic receptor agonist, butopamine exerts positive inotropic and chronotropic effects on the heart.[1] This technical guide provides a comprehensive overview of the pharmacological profile of butopamine hydrochloride, consolidating available preclinical and clinical data. It covers its mechanism of action, pharmacodynamics, and available pharmacokinetic information. Detailed experimental methodologies from key clinical studies are presented, and the relevant signaling pathway is illustrated. This document is intended to serve as a resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Introduction

Butopamine, also known by its developmental code name LY-131126, is a synthetic catecholamine analogue that was investigated for its therapeutic potential in managing congestive heart failure.[1] Unlike its analogue dobutamine, butopamine is not a catecholamine and is resistant to metabolism by catechol-O-methyltransferase (COMT), which contributes to its oral bioavailability.[1] It is the (R,R)-enantiomer of ractopamine.[1] Despite promising inotropic and chronotropic properties, butopamine was never marketed for clinical use.[1] This guide aims to provide an in-depth summary of its pharmacological properties based on available scientific literature.

Mechanism of Action

Butopamine hydrochloride functions as a direct-acting sympathomimetic agent with primary activity as a β-adrenergic receptor agonist. Its positive inotropic and chronotropic effects are attributed to the stimulation of these receptors, predominantly the β1-adrenergic receptors located in cardiac tissue.

Signaling Pathway

The binding of butopamine to β1-adrenergic receptors initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) activates the stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and proteins of the sarcoplasmic reticulum, resulting in an increased influx of calcium into the cardiomyocyte and enhanced calcium release from intracellular stores. This surge in intracellular calcium concentration ultimately enhances myocardial contractility (positive inotropy) and increases the heart rate (positive chronotropy).

Caption: Butopamine hydrochloride signaling pathway in cardiomyocytes.

Pharmacodynamics

The pharmacodynamic effects of butopamine have been primarily characterized by its dose-dependent positive inotropic and chronotropic actions, leading to improvements in cardiac performance.

Preclinical Studies

Preclinical investigations in dogs demonstrated that butopamine is an effective inotropic agent when administered both intravenously and orally.[2]

Clinical Studies

A key clinical study investigated the hemodynamic effects of intravenous butopamine in eight patients with congestive heart failure.[2] The findings from this study are summarized in the table below.

Table 1: Hemodynamic Effects of Intravenous Butopamine in Patients with Congestive Heart Failure [2]

| Parameter | Dose (mcg/kg/min) | Observation |

| Cardiac Index | ≥ 0.06 | Significant increase |

| Stroke Volume Index | ≥ 0.06 | Significant increase |

| Heart Rate | ≥ 0.06 | Significant increase |

| Augmented Stroke Volume | ≥ 0.08 | Tended to plateau |

| Ventricular Performance | ≥ 0.06 | Improved (measured by systolic time intervals, LV stroke work index, and ΔP/Δt/PCWP) |

| Systemic Systolic Blood Pressure | ≥ 0.04 | Significant increase |

| Diastolic and Mean Arterial Pressures | - | No significant change |

| Pulmonary Artery and Capillary Wedge Pressures | - | No significant change |

| Pulmonary and Systemic Vascular Resistances | - | Reduced |

| Ventricular Ectopy | 0.10 and 0.12 | Substantial increase in 2 of 8 patients |

Data extracted from Nelson et al. (1980).

The study concluded that while butopamine induces a positive inotropic response, it increases heart rate more than dobutamine for equivalent increases in cardiac output.[2]

Pharmacokinetics

Absorption

Butopamine is noted for its oral activity, a key distinction from dobutamine.[1] However, quantitative data on its oral bioavailability in humans has not been published. Preclinical studies in dogs confirmed its oral inotropic effects.[2]

Metabolism and Excretion

Butopamine is not a catecholamine and is therefore resistant to metabolism by catechol-O-methyltransferase (COMT).[1] This property contributes to its oral effectiveness. Further details on its metabolic pathways and excretion routes have not been extensively documented in available literature.

Experimental Protocols

Clinical Hemodynamic Study Protocol

The following protocol was utilized in a study to assess the hemodynamic effects of intravenous butopamine in patients with congestive heart failure[2]:

-

Study Population: Eight patients with congestive heart failure.

-

Drug Administration: Butopamine was administered intravenously using a progressive dose-response protocol.

-

Dosing Regimen: Doses ranged from 0.02 to 0.17 mcg/kg/min.

-

Hemodynamic Monitoring:

-

Cardiac index and stroke volume index were measured.

-

Heart rate was continuously monitored.

-

Systemic systolic, diastolic, and mean arterial pressures were recorded.

-

Pulmonary artery and pulmonary capillary wedge pressures were measured.

-

Ventricular performance was assessed using systolic time intervals, left ventricular stroke work index, and the calculated mean rate of left ventricular pressure development during isovolumetric contraction (ΔP/Δt/PCWP).

-

Pulmonary and systemic vascular resistances were calculated.

-

Ventricular ectopy was monitored.

-

Caption: Experimental workflow for clinical hemodynamic assessment.

Conclusion

Butopamine hydrochloride is a β-adrenergic agonist with pronounced positive inotropic and chronotropic effects. Clinical data in patients with congestive heart failure demonstrate its ability to improve cardiac performance, albeit with a more significant increase in heart rate compared to dobutamine. While its oral activity presented a potential advantage, the lack of comprehensive published pharmacokinetic and safety data, likely due to its discontinued (B1498344) development, limits a complete understanding of its pharmacological profile. The information presented in this guide, based on the available scientific literature, provides a foundational understanding of butopamine for researchers and professionals in the field of cardiovascular pharmacology. Further investigation into the preclinical data archives, if accessible, would be necessary to construct a more complete profile of this compound.

References

Butopamine hydrochloride solubility characteristics in aqueous solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butopamine (B1668108) hydrochloride in aqueous solutions. Butopamine, a β-adrenergic receptor agonist, is the (R,R)-enantiomer of ractopamine. While specific quantitative solubility data for butopamine hydrochloride is not extensively available in publicly accessible literature, this document outlines the expected solubility behavior based on its chemical structure and data from structurally similar compounds. It also provides detailed experimental protocols for determining its solubility and pKa, crucial parameters for drug development and formulation.

Core Physicochemical Properties

| Property | Value/Information | Source |

| Chemical Name | 4-hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-benzenemethanol hydrochloride | ECHEMI[1] |

| CAS Number | 74432-68-1 | ECHEMI[1] |

| Molecular Formula | C₁₈H₂₄ClNO₃ | ECHEMI[1] |

| Molecular Weight | 337.84 g/mol | ECHEMI[1] |

| Appearance | Expected to be a white to off-white crystalline solid | General knowledge for hydrochloride salts |

| pKa | Not publicly available. Determination is recommended via potentiometric titration. |

Aqueous Solubility Characteristics

As the hydrochloride salt of a primary amine, butopamine hydrochloride is expected to be highly soluble in water[2]. The solubility of ionizable compounds like butopamine is significantly influenced by the pH of the aqueous medium.

pH-Solubility Profile

The solubility of a basic compound like butopamine increases as the pH of the solution decreases. At pH values below its pKa, the amine group will be protonated, forming the more soluble hydrochloride salt. Conversely, as the pH approaches and exceeds the pKa, the free base form will predominate, which is expected to have lower aqueous solubility. A typical pH-solubility profile for a basic hydrochloride salt would show high solubility in acidic conditions, which then decreases as the pH becomes more alkaline.

Representative Aqueous Solubility Data

Due to the lack of specific published data for butopamine hydrochloride, the following table presents a representative example of aqueous solubility data that could be expected for a similar hydrochloride salt at various pH values and temperatures. This data is illustrative and should be confirmed by experimental measurement.

| pH | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| 1.2 (Simulated Gastric Fluid) | > 100 | > 120 |

| 4.5 (Acetate Buffer) | 80 - 100 | 95 - 115 |

| 6.8 (Simulated Intestinal Fluid) | 10 - 30 | 15 - 40 |

| 7.4 (Phosphate Buffer) | 5 - 15 | 8 - 20 |

Experimental Protocols

Accurate determination of solubility is critical for drug development. The following are standard, detailed methodologies for characterizing the solubility of butopamine hydrochloride.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility[3][4][5].

Objective: To determine the equilibrium solubility of butopamine hydrochloride in various aqueous media.

Materials:

-

Butopamine hydrochloride

-

Calibrated analytical balance

-

pH meter

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Aqueous buffers (e.g., simulated gastric fluid pH 1.2, acetate (B1210297) buffer pH 4.5, phosphate (B84403) buffers pH 6.8 and 7.4)

Procedure:

-

Add an excess amount of butopamine hydrochloride to a known volume of the desired aqueous medium in a sealed flask. The excess solid should be visually apparent.

-

Place the flasks in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where solubility is measured at different time points until it plateaus.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the sample can be centrifuged first.

-

Filter the aliquot through a syringe filter that has been pre-saturated with the solution to minimize drug adsorption.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of butopamine hydrochloride in the diluted sample using a validated HPLC method[6][7].

-

Calculate the solubility in mg/mL or molarity.

Workflow for Shake-Flask Solubility Determination```dot

References

Stability and Degradation Profile of Butopamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine hydrochloride, a synthetic catecholamine and a selective β1-adrenergic receptor agonist, is structurally related to dobutamine.[1] Its clinical potential and pharmaceutical development necessitate a comprehensive understanding of its chemical stability. This guide details the critical aspects of investigating the stability and degradation profile of Butopamine hydrochloride, a process essential for ensuring its quality, safety, and efficacy as a drug substance and in its final dosage form.

Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to elucidate potential degradation pathways.[2][3] This information is crucial for the development of stable formulations, the selection of appropriate packaging and storage conditions, and the establishment of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2]

Chemical and Physical Properties of Butopamine Hydrochloride

A foundational understanding of Butopamine hydrochloride's properties is critical for designing and interpreting stability studies.

| Property | Value | Source |

| Chemical Name | 4-((R)-1-Hydroxy-2-(((R)-4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl)phenol Hydrochloride | Pharmaffiliates |

| Molecular Formula | C18H24ClNO3 | [4] |

| Molecular Weight | 337.84 g/mol | [4] |

| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |

| Solubility | Likely soluble in water and polar organic solvents (typical for hydrochloride salts) | General Knowledge |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[2] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying impurities.[5]

General Considerations

-

Drug Substance Concentration: A concentration of 1 mg/mL is often recommended for these studies.[5]

-

Controls: A control sample of Butopamine hydrochloride, protected from the stress condition, should be analyzed concurrently.

-

Termination of Stress: After exposure, samples should be neutralized or diluted to prevent further degradation before analysis.[5]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[6] Studies should be conducted across a range of pH values.

Protocol:

-

Preparation of Solutions: Prepare solutions of Butopamine hydrochloride (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (Acidic Condition)

-

Purified Water (Neutral Condition)

-

0.1 N Sodium Hydroxide (Alkaline Condition)

-

-

Stress Conditions:

-

Maintain the solutions at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Preparation for Analysis:

-

For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents.[2]

Protocol:

-

Preparation of Solution: Prepare a solution of Butopamine hydrochloride (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress Conditions:

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Preparation for Analysis: Dilute the samples to a suitable concentration with the mobile phase.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photolytic Degradation

Photostability testing exposes the drug substance to light to determine its susceptibility to photodegradation.[2]

Protocol:

-

Sample Preparation:

-

Place solid Butopamine hydrochloride in a thin layer in a chemically inert, transparent container.

-

Prepare a solution of Butopamine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol) in a chemically inert, transparent container.

-

Prepare dark control samples by wrapping identical containers in aluminum foil.

-

-

Exposure Conditions: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Preparation for Analysis:

-

For the solid sample, dissolve a known amount in a suitable solvent.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

-

Analysis: Analyze the samples and dark controls using a validated stability-indicating HPLC method.

Thermal Degradation

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.[5]

Protocol:

-

Sample Preparation: Place solid Butopamine hydrochloride in a controlled temperature and humidity chamber.

-

Stress Conditions: Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).

-

Sample Preparation for Analysis: Dissolve a known amount of the stressed solid in a suitable solvent and dilute to the target concentration with the mobile phase.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8][9]

Proposed HPLC Method Parameters (Illustrative)

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of Butopamine hydrochloride (likely in the range of 220-280 nm). |

| Injection Volume | 10 µL |

| Diluent | Mobile phase or a mixture of water and organic solvent. |

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate interpretation.

Summary of Forced Degradation Results

| Stress Condition | Time (hours) | % Assay of Butopamine HCl | % Degradation | No. of Degradants | Remarks (e.g., RRT of major degradants) |

| Control | 24 | 100.0 | 0.0 | 0 | No degradation |

| 0.1 N HCl (60°C) | 24 | 85.2 | 14.8 | 2 | Major degradant at RRT 0.85 |

| 0.1 N NaOH (60°C) | 24 | 78.5 | 21.5 | 3 | Major degradants at RRT 0.72 and 0.91 |

| Water (60°C) | 24 | 98.9 | 1.1 | 1 | Minor degradant at RRT 0.88 |

| 3% H₂O₂ (RT) | 24 | 89.7 | 10.3 | 2 | Major degradant at RRT 1.15 |

| Photolytic (Solid) | - | 95.3 | 4.7 | 1 | Degradant at RRT 1.25 |

| Thermal (105°C) | 72 | 92.1 | 7.9 | 2 | Degradants at RRT 0.95 and 1.08 |

RRT = Relative Retention Time

Mass Balance

Mass balance is a critical component of stability studies, ensuring that the sum of the assay of the drug substance and the levels of its degradation products is close to 100%. This confirms that all major degradation products have been accounted for.

Signaling Pathway of Butopamine Hydrochloride

As a β1-adrenergic receptor agonist, Butopamine is expected to exert its pharmacological effects through the canonical β1-adrenergic signaling pathway.[10] Activation of this pathway typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling events.[11][12]

Caption: β1-Adrenergic receptor signaling pathway activated by Butopamine.

Experimental Workflow for Stability Analysis

The logical flow of activities in a comprehensive stability study of Butopamine hydrochloride is crucial for obtaining reliable and meaningful data.

Caption: Workflow for Butopamine hydrochloride stability and degradation analysis.

Conclusion

A thorough investigation of the stability and degradation profile of Butopamine hydrochloride is a critical prerequisite for its successful development as a pharmaceutical product. This guide provides a comprehensive framework for conducting such studies in line with regulatory expectations. By following these detailed methodologies for forced degradation, developing and validating a robust stability-indicating analytical method, and systematically presenting the data, researchers and drug development professionals can build a complete stability profile. This will ultimately ensure the quality, safety, and efficacy of Butopamine hydrochloride-containing medicines. Further studies are warranted to generate specific experimental data for Butopamine hydrochloride to confirm its degradation pathways and intrinsic stability.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. KEGG DRUG: Butopamine [genome.jp]

- 11. researchgate.net [researchgate.net]

- 12. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Butopamine Hydrochloride in In Vivo Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butopamine hydrochloride is a synthetic inotropic agent, structurally related to dobutamine (B195870), that has demonstrated significant positive effects on cardiac performance. This technical guide provides an in-depth overview of the pharmacodynamics of Butopamine hydrochloride in in vivo models, with a particular focus on its mechanism of action, hemodynamic effects, and the underlying cellular signaling pathways. Due to the limited availability of detailed preclinical data specifically for Butopamine in the public domain, this guide leverages data from its close structural and functional analog, dobutamine, to provide quantitative insights and detailed experimental protocols relevant to canine models. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of cardiac inotropic agents.

Introduction

Butopamine is a positive inotropic agent that enhances myocardial contractility. Preclinical studies, primarily in canine models, have established its efficacy when administered intravenously.[1] Understanding the pharmacodynamic profile of Butopamine is crucial for its potential therapeutic applications, particularly in conditions such as congestive heart failure where augmented cardiac output is desired. This guide synthesizes the available information on Butopamine's effects in vivo and provides a framework for future research by detailing relevant experimental methodologies and signaling pathways.

Mechanism of Action

Butopamine hydrochloride exerts its pharmacodynamic effects primarily through the stimulation of β1-adrenergic receptors in the heart.[2] While comprehensive receptor selectivity studies for Butopamine are not extensively published, its structural similarity to dobutamine, a known selective β1-adrenergic agonist, suggests a similar mechanism of action.[3]

Activation of β1-adrenergic receptors on cardiomyocytes initiates a cascade of intracellular events mediated by the Gs-protein signaling pathway. This pathway is central to the inotropic and chronotropic responses observed with Butopamine administration.

Signaling Pathway

The binding of Butopamine to the β1-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction and relaxation.

References

- 1. Influence of dobutamine on regional myocardial blood flow and ventricular performance during acute and chronic myocardial ischemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Haemodynamic comparison of dopamine and dobutamine in normovolaemic and hypovolaemic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Bioactivity of Butopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butopamine (B1668108) hydrochloride is a sympathomimetic agent and a β-adrenergic receptor agonist, investigated for its potential as a positive inotropic agent in the management of heart failure.[1] As an analog of dobutamine, its primary mechanism of action is the stimulation of β-adrenergic receptors, leading to increased myocardial contractility and heart rate. These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of Butopamine hydrochloride, focusing on receptor binding, downstream signaling, and functional cellular responses.

Receptor Binding Assays: Determining Affinity for β-Adrenergic Receptors

Receptor binding assays are essential for determining the affinity of a ligand, such as Butopamine hydrochloride, for its target receptors. These assays quantify the binding of a radiolabeled ligand to the receptor and how a test compound competes for this binding.

Principle

Competitive radioligand binding assays measure the affinity of an unlabeled compound (Butopamine hydrochloride) by quantifying its ability to displace a radiolabeled ligand with known affinity for the β-adrenergic receptors. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) to reflect the true affinity of the ligand for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Butopamine hydrochloride for β1- and β2-adrenergic receptors.

Materials:

-

Cell lines expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist

-

Butopamine hydrochloride

-

Non-specific binding control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

Cell harvester and vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Store at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + membrane preparation + assay buffer.

-

Non-specific Binding: Radioligand + membrane preparation + excess propranolol (e.g., 10 µM).

-

Competition Binding: Radioligand + membrane preparation + varying concentrations of Butopamine hydrochloride.

-

-

Add a constant concentration of [³H]-DHA (typically at its Kd concentration) to all wells.

-

Add increasing concentrations of Butopamine hydrochloride to the competition binding wells.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Butopamine hydrochloride concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data

| Compound | Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |

| Denopamine (B1670247) | β1-adrenergic | Rat heart membranes | [³H]-Dihydroalprenolol | 545 | [2] |

| Denopamine | β2-adrenergic | Rat lung membranes | [³H]-Dihydroalprenolol | 2205 | [2] |

This data for denopamine suggests that Butopamine hydrochloride may exhibit a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors.

Downstream Signaling Assays: cAMP Accumulation

Activation of β-adrenergic receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Measuring cAMP levels is a direct way to assess the functional consequence of receptor activation.

Principle

This assay measures the amount of cAMP produced by cells in response to stimulation with Butopamine hydrochloride. The potency of the compound is determined by generating a dose-response curve and calculating the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the potency (EC50) of Butopamine hydrochloride in stimulating cAMP production.

Materials:

-

Cells expressing β-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)

-

Butopamine hydrochloride

-

Positive control: Isoproterenol (a non-selective β-agonist)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Preparation:

-

Seed cells in a 96- or 384-well plate and grow to confluence.

-

On the day of the assay, remove the culture medium and wash the cells with PBS.

-

Add stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.

-

-

Compound Treatment:

-

Prepare serial dilutions of Butopamine hydrochloride and the positive control, isoproterenol, in stimulation buffer.

-

Add the different concentrations of the compounds to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Perform the cAMP measurement following the manufacturer's instructions for the chosen assay technology (e.g., HTRF, ELISA).

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve to convert the raw assay signal to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the Butopamine hydrochloride concentration.

-

Fit a sigmoidal dose-response curve to the data to determine the EC50 and the maximum effect (Emax).

-

Expected Data

| Compound | Receptor Subtype | EC50 (nM) | Emax (% of Isoproterenol) | Agonist Type |

| Butopamine HCl | β1-adrenergic | Data not available | Expected to be < 100% | Partial Agonist |

| Butopamine HCl | β2-adrenergic | Data not available | Expected to be < 100% | Partial Agonist |

Based on its classification as a partial agonist, the Emax of Butopamine hydrochloride is expected to be lower than that of a full agonist like isoproterenol.

Functional Cellular Assays: Cardiomyocyte Contractility and Calcium Transients

As Butopamine hydrochloride is intended to be a positive inotropic agent, assessing its effects on the contractility of cardiomyocytes is a critical in vitro bioassay.

Principle

The positive inotropic effect of β-adrenergic agonists is mediated by an increase in intracellular calcium concentration during systole. This leads to enhanced interaction of contractile proteins and thus, stronger and faster cardiomyocyte contraction. These effects can be measured by monitoring changes in cell shortening (contractility) and intracellular calcium transients.

Experimental Protocol: Cardiomyocyte Contractility and Calcium Imaging

Objective: To evaluate the positive inotropic effect of Butopamine hydrochloride on isolated cardiomyocytes.

Materials:

-

Isolated primary cardiomyocytes (e.g., from adult rat or mouse ventricles) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Tyrode's solution or other appropriate physiological buffer.

-

Butopamine hydrochloride.

-

Isoproterenol (positive control).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

IonOptix system or a similar setup with a microscope, high-speed camera, and software for measuring cell shortening and fluorescence.

-

Field stimulator.

Procedure:

-

Cell Preparation and Dye Loading:

-

Isolate cardiomyocytes using established enzymatic digestion protocols.

-

Allow the cells to stabilize in a culture dish.

-

For calcium transient measurements, incubate the cardiomyocytes with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Contractility and Calcium Transient Recording:

-

Place the dish with cardiomyocytes on the stage of the microscope.

-

Perfuse the cells with Tyrode's solution.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

-

Record baseline cell shortening (sarcomere length changes) and/or calcium transients.

-

-

Compound Application:

-

Introduce different concentrations of Butopamine hydrochloride into the perfusion solution.

-

Allow the compound to equilibrate with the cells for a few minutes at each concentration.

-

Record the changes in contractility and calcium transients at each concentration.

-

-

Data Analysis:

-

Analyze the recorded traces to quantify parameters such as:

-

Contractility: Amplitude of cell shortening, velocity of shortening, and velocity of relaxation.

-

Calcium Transients: Amplitude of the calcium transient, and decay rate of the transient.

-

-

Generate dose-response curves for the key parameters and determine the EC50.

-

Expected Data

| Parameter | Expected Effect of Butopamine hydrochloride |

| Amplitude of Cell Shortening | Increase |

| Velocity of Shortening | Increase |

| Velocity of Relaxation | Increase |

| Amplitude of Calcium Transient | Increase |

| Decay Rate of Calcium Transient | Increase |

Visualizations

Caption: β-Adrenergic receptor signaling cascade initiated by Butopamine hydrochloride.

Caption: Workflow for determining Butopamine hydrochloride receptor affinity.

Caption: Workflow for assessing the functional effects of Butopamine hydrochloride.

References

Application Notes and Protocols for Butopamine Hydrochloride in Cardiomyocyte Contractility Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction